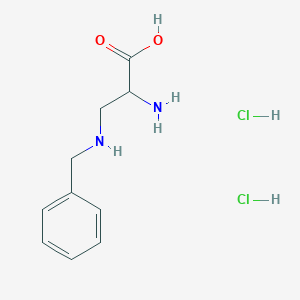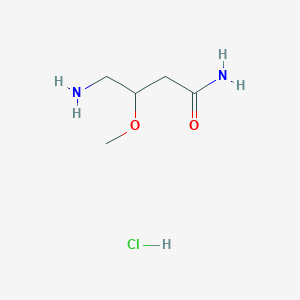
4-Amino-3-methoxybutanamide hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Amino-3-methoxybutanamide hydrochloride, also known as GABA analogue, is a chemical compound with the molecular formula C5H13ClN2O2 and a molecular weight of 168.62 g/mol . It has been used widely in scientific experiments to study the effects of gamma-aminobutyric acid (GABA) on the human body.
Molecular Structure Analysis
The molecular structure of 4-Amino-3-methoxybutanamide hydrochloride consists of 5 carbon atoms, 13 hydrogen atoms, 1 chlorine atom, 2 nitrogen atoms, and 2 oxygen atoms . The InChI string representation of the molecule isInChI=1S/C5H12N2O2.ClH/c1-9-4(3-6)2-5(7)8;/h4H,2-3,6H2,1H3,(H2,7,8);1H . Physical And Chemical Properties Analysis
The physical and chemical properties of 4-Amino-3-methoxybutanamide hydrochloride include a molecular weight of 168.62 g/mol, a hydrogen bond donor count of 3, a hydrogen bond acceptor count of 3, and a rotatable bond count of 4 . It is also noted to be hygroscopic .Wissenschaftliche Forschungsanwendungen
Anticonvulsant and Pain-Attenuating Properties
4-Amino-3-methoxybutanamide hydrochloride has been explored for its potential anticonvulsant and pain-attenuating properties. Studies have shown that certain primary amino acid derivatives, including 4-Amino-3-methoxybutanamide, demonstrate significant activity in animal models for anticonvulsant and neuropathic pain applications. These compounds have been found to surpass the effectiveness of some conventional treatments like phenobarbital in certain measures, indicating their potential as novel anticonvulsants (King et al., 2011).
Corrosion Inhibition
4-Amino-3-methoxybutanamide hydrochloride has been studied for its potential as a corrosion inhibitor. Research suggests that derivatives of this compound, like 3,5-bis(4-methoxyphenyl)-4-amino-1,2,4-triazole (4-MAT), show promising results in protecting mild steel in corrosive environments. These compounds can achieve high levels of inhibition efficiency, making them useful in various industrial applications (Bentiss et al., 2009).
Role in Pharmaceutical Analysis
The compound has been utilized in pharmaceutical analysis, particularly in the quantification and characterization of various drugs. Its derivatives are used in high-performance liquid chromatography (HPLC) for the detection and analysis of different pharmaceutical compounds, highlighting its role in analytical chemistry and quality control processes (De Marco et al., 1989).
Potential in Anticancer Research
Some derivatives of 4-Amino-3-methoxybutanamide have shown potential in anticancer research. These derivatives, when evaluated for their biological activities, have displayed promising results against various cancer cell lines, suggesting their potential role in the development of new anticancer therapies (Bekircan et al., 2008).
Eigenschaften
IUPAC Name |
4-amino-3-methoxybutanamide;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12N2O2.ClH/c1-9-4(3-6)2-5(7)8;/h4H,2-3,6H2,1H3,(H2,7,8);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSHYUPONHOKWJC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CC(=O)N)CN.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H13ClN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.62 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1803599-09-8 |
Source


|
| Record name | Butanamide, 4-amino-3-methoxy-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1803599-09-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

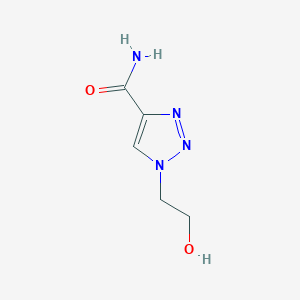
![tert-butyl N-{3-hydroxy-2-[(1-methyl-1H-pyrazol-5-yl)methyl]propyl}carbamate](/img/structure/B1382144.png)
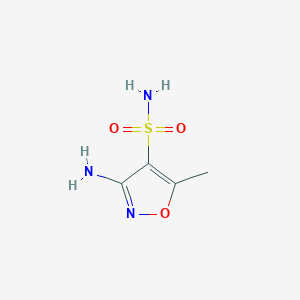
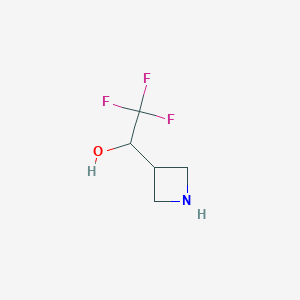
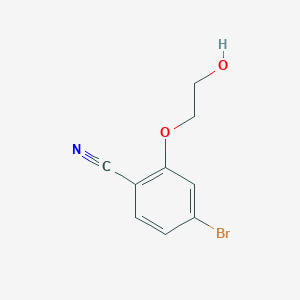
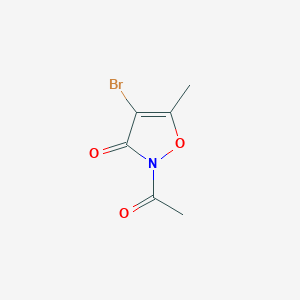

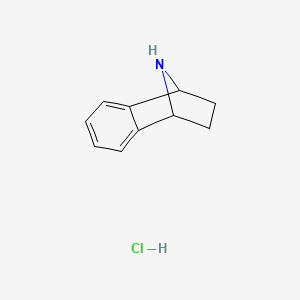
![tert-butyl N-{3-hydroxy-2-[(2-methylphenyl)methyl]propyl}carbamate](/img/structure/B1382158.png)
![2-((8-Azabicyclo[3.2.1]octan-3-yl)oxy)thiazole dihydrochloride](/img/structure/B1382159.png)
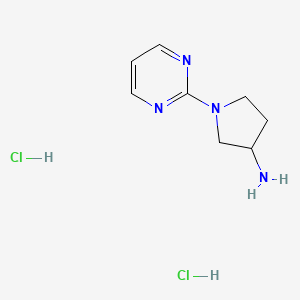

![3-amino-N-[4-(2-methoxyethoxy)butyl]benzene-1-sulfonamide](/img/structure/B1382163.png)
